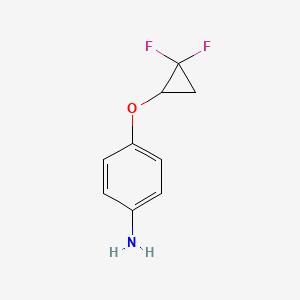
1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone is an organic compound that features a furan ring attached to a pyrrolidine ring, with an ethanone group
作用机制
Target of Action
The compound contains a furan ring and a pyrrolidine ring. Compounds containing these structures have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with these structures can interact with their targets and cause changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, which have a similar structure to this compound, have been found to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives have been found to have good pharmacokinetic profiles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone typically involves the reaction of furan-3-carboxylic acid with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions: 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with different functional groups using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanol.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Furan-3-carboxylic acid: Shares the furan ring structure but lacks the pyrrolidine and ethanone groups.
Pyrrolidine: Contains the pyrrolidine ring but lacks the furan and ethanone groups.
1-(Furan-3-carbonyl)pyrrolidine: Similar structure but without the ethanone group.
Uniqueness: 1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)ethanone is unique due to the combination of the furan, pyrrolidine, and ethanone groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-2-4-12(6-9)11(14)10-3-5-15-7-10/h3,5,7,9H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKNPJXDCOOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane](/img/structure/B2977770.png)
![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2977773.png)



![(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid](/img/structure/B2977781.png)
![5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole](/img/structure/B2977782.png)
![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)


![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2977788.png)

![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2977792.png)
